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2Deoxymugineic Acid -

2Deoxymugineic Acid

Catalog Number: EVT-13962569
CAS Number:
Molecular Formula: C12H20N2O7
Molecular Weight: 304.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Deoxymugineic acid is a naturally occurring compound classified as a gamma amino acid and is primarily found in graminaceous plants such as wheat (Triticum aestivum). This compound plays a crucial role in plant physiology, particularly in iron acquisition, as it functions as a phytosiderophore—molecules that facilitate the uptake of iron from the soil, especially under conditions where iron is not readily available due to high pH levels .

Source and Classification

2-Deoxymugineic acid is predominantly sourced from cereals and cereal products, with its presence being notably significant in wheat. It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are characterized by having an amino group attached to the gamma carbon atom of the carboxylic acid chain . The chemical formula for 2-deoxymugineic acid is C12H20N2O7C_{12}H_{20}N_{2}O_{7}, with an average molecular mass of approximately 304.296 g/mol .

Synthesis Analysis

Methods and Technical Details

The biosynthesis of 2-deoxymugineic acid involves several enzymatic steps, primarily initiated from S-adenosyl-l-methionine. Key enzymes in this pathway include nicotianamine synthase, nicotianamine aminotransferase, and deoxymugineic acid synthase. The final steps involve dioxygenases that convert 2-deoxymugineic acid into other related mugineic acids .

Recent studies have also explored synthetic analogs of 2-deoxymugineic acid, such as proline-2-deoxymugineic acid, which have been developed to enhance iron availability in agricultural settings. These synthetic variants aim to improve biodegradability and reduce production costs while maintaining efficacy in promoting iron uptake .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-deoxymugineic acid features a complex arrangement that includes multiple carboxylic groups and an amino group. The InChI key for this compound is CUZKLRTTYZOCSD-UHFFFAOYSA-N, and its structural representation can be summarized by the following chemical formula:

Chemical Formula C12H20N2O7\text{Chemical Formula }C_{12}H_{20}N_{2}O_{7}

The compound's structure can be visualized using its SMILES notation: OC(CCNC(CCN1CCC1C(O)=O)C(O)=O)C(O)=O .

Chemical Reactions Analysis

Reactions and Technical Details

2-Deoxymugineic acid participates in various chemical reactions primarily related to metal complexation. It chelates iron ions in the soil, forming stable complexes that enhance iron solubility and availability for plant uptake. This chelation process is vital under alkaline soil conditions where iron typically exists in insoluble forms .

The interaction between 2-deoxymugineic acid and transition metals such as iron, cobalt, copper, nickel, manganese, and zinc has been studied extensively using chromatographic techniques to quantify these metal complexes in soil extracts .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

In terms of chemical properties, it exhibits typical reactivity associated with carboxylic acids and amino acids, including potential for protonation/deprotonation depending on pH levels .

Applications

Scientific Uses

2-Deoxymugineic acid has significant applications in agriculture as a natural chelator that enhances iron bioavailability in soils with high pH levels. This property makes it particularly valuable for cultivating crops that are sensitive to iron deficiency. Additionally, research into synthetic analogs aims to improve its efficacy further by enhancing biodegradability and reducing synthesis costs .

Furthermore, studies have shown that applying 2-deoxymugineic acid can lead to improved growth rates in rice plants by optimizing both iron and nitrate uptake processes under challenging soil conditions .

Biosynthesis and Metabolic Pathways of DMA in Graminaceous Plants

Enzymatic Pathways in DMA Biosynthesis

The biosynthesis of 2’-Deoxymugineic Acid (DMA), a key phytosiderophore in graminaceous plants, initiates from L-methionine through a conserved pathway involving three enzymatic steps. S-adenosyl-L-methionine (SAM) serves as the primary substrate, undergoing trimerization catalyzed by nicotianamine synthase (NAS) to form nicotianamine (NA). This reaction is pivotal as NA functions both as a metal chelator for internal transport and as the precursor for DMA synthesis. NAS activity is ubiquitous in higher plants, but its expression is markedly upregulated under iron (Fe) deficiency in graminaceous species like rice (Oryza sativa) and barley (Hordeum vulgare) [1] [9].

Subsequently, nicotianamine aminotransferase (NAAT) mediates the transamination of NA, yielding a 3″-oxo intermediate. This reaction represents the first committed step exclusive to Strategy II plants (graminaceous species). For instance, barley possesses two functionally distinct NAAT isoforms (HvNAATA and HvNAATB), while rice relies primarily on OsNAAT1 for this conversion [1] [5]. The 3″-oxo intermediate is then reduced by deoxymugineic acid synthase (DMAS), utilizing NADPH as a cofactor to produce DMA. DMAS enzymes belong to the aldo-keto reductase superfamily, with genes like OsDMAS1 (rice), HvDMAS1 (barley), and TaDMAS1 (bread wheat) showing high sequence conservation [5] [9]. Critically, both NAAT and DMAS are localized to vesicles derived from the rough endoplasmic reticulum (rER), facilitating efficient substrate channeling and DMA sequestration prior to secretion [2].

Table 1: Key Enzymes in DMA Biosynthesis

EnzymeGene ExamplesReaction CatalyzedLocalizationPlant Species
Nicotianamine Synthase (NAS)OsNAS2 (rice), HvNAS1 (barley)Trimerization of SAM → Nicotianamine (NA)Cytoplasm/VesiclesAll higher plants
Nicotianamine Aminotransferase (NAAT)OsNAAT1 (rice), HvNAATA/B (barley), TaNAAT1/2 (wheat)Transamination: NA → 3″-oxo intermediateVesicles (rER-derived)Graminaceous plants only
Deoxymugineic Acid Synthase (DMAS)OsDMAS1 (rice), HvDMAS1 (barley), TaDMAS1 (wheat)Reduction: 3″-oxo intermediate → DMAVesicles (rER-derived)Graminaceous plants only

Dioxygenases (IDS2/IDS3) in Mugineic Acid Family Production

While DMA is the foundational phytosiderophore, certain Poaceae species further hydroxylate it using Fe-deficiency-specific dioxygenases IDS2 and IDS3. These α-ketoglutarate-dependent enzymes convert DMA to more complex derivatives like 3-epihydroxy-2′-deoxymugineic acid (epiHDMA) in barley or mugineic acid (MA) in rye. Species such as barley secrete epiHDMA alongside DMA, enhancing Fe(III) chelation efficiency in alkaline soils. Rice, however, lacks functional IDS2/IDS3 orthologs and secretes solely DMA, contributing to its lower Fe efficiency compared to barley or wheat [1] [9]. The differential expression of these dioxygenases underpins the diversity within the mugineic acid family phytosiderophores (MAs) across graminaceous species.

Genetic Regulation Under Iron-Deficient Conditions

Fe-Deficiency-Responsive Element (IDE) Activation

Graminaceous plants orchestrate DMA biosynthesis via conserved cis-regulatory elements termed Iron-Deficiency-responsive Elements (IDEs). These sequences, located in promoters of Fe uptake genes, bind transcription factors like IDEF1 (IDE-Binding Factor 1). IDEF1 in rice acts as an Fe sensor, directly binding Fe²⁺/Zn²⁺ ions through its HRZ domain. Under Fe scarcity, reduced metal occupancy of IDEF1 triggers its binding to IDE motifs (e.g., CATGC in rice), activating transcription of NAS, NAAT, DMAS, and transporters like OsYSL15 [1] [2]. This systemic response ensures coordinated upregulation of DMA synthesis and secretion machinery within hours of Fe deficiency onset. Parallel mechanisms involving bHLH and MYB transcription factors exist in barley and wheat, though with species-specific binding affinities [5].

Transcriptional Regulation of OsNAAT1 and HvYS1 Genes

The expression of DMA pathway genes exhibits tissue-specificity and diurnal rhythmicity. OsNAAT1 and HvNAATA/B transcripts accumulate predominantly in Fe-deficient roots, peaking just before dawn to synchronize with DMA secretion. In rice, OsNAAT1 expression increases >50-fold under Fe deficiency, regulated by both IDEF1 and circadian clock components [1] [2]. Similarly, the Fe(III)-DMA transporter gene OsYSL15 (ortholog of barley HvYS1) shows root-specific induction via IDE-mediated signaling. Post-translationally, vesicular trafficking motifs regulate enzyme localization: OsNAS2 contains tyrosine (YXXφ) and di-leucine (LL) motifs critical for its vesicular localization and mobility. Mutations in these motifs disrupt vesicular dynamics, impairing DMA production despite retained enzymatic activity in vitro [2].

Table 2: Regulation of DMA Pathway Genes Under Iron Deficiency

GeneRegulatory MechanismExpression PatternKey Transcription Factors
OsNAS2 (rice)IDE binding; circadian controlRoot-specific; peak pre-dawn (Fe-deficient)IDEF1, OsbHLH058/059
OsNAAT1 (rice)IDE binding; IDEF1-dependent activationRoot-specific; >50-fold induction (Fe-deficient)IDEF1
HvNAATA (barley)Promoter IDE-like elements; diurnal rhythmRoot-specific; peak pre-dawnUnknown bHLH factors
TaDMAS1 (wheat)Fe-deficiency response elements (not fully characterized)Root-specific; upregulated day 5–7 of Fe deficiencyUnknown
OsYSL15 (rice)IDEF1 binding; systemic Fe signalingRoots and phloem; induced under Fe deficiencyIDEF1, OsIRO2

Evolutionary Divergence in DMA Biosynthesis Among Poaceae Species

The DMA pathway showcases significant evolutionary divergence across Poaceae, correlating with species-specific Fe acquisition efficiencies:

  • Gene Family Expansion: Polyploid species like bread wheat (Triticum aestivum) exhibit expanded gene families. For instance, wheat possesses six TaNAAT homeologs (TaNAAT1-A/B/D and TaNAAT2-A/B/D) and three TaDMAS1 homeologs, distributed across chromosomal groups 1 and 4. These genes share 88–98% nucleotide identity but differ in expression patterns: TaNAAT1 homeologs are root-specific and Fe-deficiency-inducible, while TaNAAT2 homeologs show highest expression in anthers, suggesting neofunctionalization for reproductive development [5].
  • DMA Derivative Complexity: Barley (Hordeum vulgare), adapted to calcareous soils, hydroxylates DMA via IDS2/IDS3 to secrete epiHDMA and MA. In contrast, rice produces only DMA due to the absence of functional dioxygenases, limiting its Fe-chelation capacity [1] [9].
  • Secretory Capacity: Barley secretes 10–100-fold higher quantities of MAs than rice under Fe deficiency. This trait correlates with higher NAS/NAAT/DMAS transcript abundance and more efficient vesicular trafficking in barley roots [9].
  • Vesicular Transport Adaptation: Rice OsNAS2 contains conserved tyrosine (YXXφ) and di-leucine (LL) endocytic motifs regulating vesicular localization. Mutational studies confirm these motifs are essential for dynamic vesicle movement and DMA production. In contrast, Arabidopsis NAS isoforms lack these motifs and show uniform cytoplasmic distribution, reflecting evolutionary adaptations exclusive to Strategy II plants [2].

Table 3: Evolutionary Divergence of DMA Biosynthesis in Key Poaceae Species

SpeciesSecreted MAsNAS/NAAT/DMAS Gene Copy NumberDMA Secretion CapacityAdaptive Significance
Rice (Oryza sativa)DMA only6 NAS, 1 NAAT1, 1 DMAS1Low (≤1 μmol/g root DW)Limited Fe efficiency in calcareous soils
Barley (Hordeum vulgare)DMA, epiHDMA, MA3 NAS, 2 NAAT, 1 DMAS1High (≥20 μmol/g root DW)High Fe efficiency in alkaline soils
Bread wheat (Triticum aestivum)DMA only21 NAS, 6 NAAT, 3 DMAS1HighEnhanced Fe uptake on calcareous soils
Maize (Zea mays)DMA, MA3 NAS, 1 NAAT1, 1 DMAS1ModerateModerate Fe deficiency tolerance

This divergence underscores adaptive speciation within Poaceae. Barley and wheat lineages retained or amplified genes for DMA synthesis and hydroxylation, enhancing Fe scavenging in alkaline soils. Rice, evolving in flooded anaerobic soils where Fe²⁺ is more available, underwent selective pressure reduction in MA pathway components. Consequently, engineered rice expressing barley HvNAS1 or HvNAAT shows 3–4-fold higher DMA secretion and improved growth on calcareous soils, demonstrating the plasticity and agronomic potential of this pathway [3] [9].

Properties

Product Name

2Deoxymugineic Acid

IUPAC Name

(2S)-1-[(2R,3S)-3-carboxy-3-(3-carboxypropylamino)-2-hydroxypropyl]azetidine-2-carboxylic acid

Molecular Formula

C12H20N2O7

Molecular Weight

304.30 g/mol

InChI

InChI=1S/C12H20N2O7/c15-8(6-14-5-3-7(14)11(18)19)10(12(20)21)13-4-1-2-9(16)17/h7-8,10,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8+,10-/m0/s1

InChI Key

WLLINEYHMTWOHL-XKSSXDPKSA-N

Canonical SMILES

C1CN(C1C(=O)O)CC(C(C(=O)O)NCCCC(=O)O)O

Isomeric SMILES

C1CN([C@@H]1C(=O)O)C[C@H]([C@@H](C(=O)O)NCCCC(=O)O)O

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